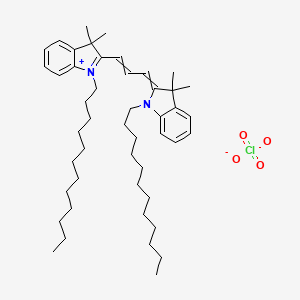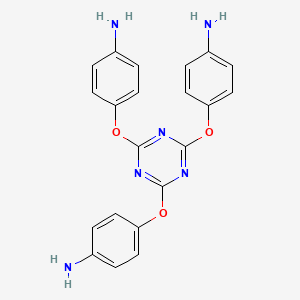
DilC12(3) (iodide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
DilC12(3) (iodide), also known as 1,1’-Didodecyl-3,3,3’,3’-Tetramethylindocarbocyanine iodide, is a fluorescent dye belonging to the carbocyanine family. This compound is characterized by its red-orange fluorescence and lipophilic nature, making it highly suitable for incorporation into lipid membranes. It is weakly fluorescent in water but exhibits high fluorescence and photostability when integrated into lipid environments .
作用機序
Target of Action
DilC12(3) (Iodide) is primarily targeted at cell membranes . It belongs to a family of lipophilic fluorescent dyes, which are used to label membranes and other hydrophobic structures .
Mode of Action
The mode of action of DilC12(3) (Iodide) involves its interaction with cell membranes. Once applied to cells, this dye diffuses laterally within the plasma membrane . These environment-sensitive dyes exhibit weak fluorescence in water but become highly fluorescent and quite photostable when incorporated into membranes .
Biochemical Pathways
It is known that these dyes can interact with lipophilic biomolecules, such as proteins, upon incorporation into membranes
Pharmacokinetics
It is known that the dye has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments
Result of Action
The primary result of the action of DilC12(3) (Iodide) is the generation of fluorescence within cell membranes. This fluorescence is weak in water but becomes highly intense and photostable when the dye is incorporated into membranes . This property makes DilC12(3) (Iodide) a useful tool for multicolor imaging and flow cytometric analysis of live cells .
Action Environment
The action of DilC12(3) (Iodide) is influenced by the environment in which it is applied. For instance, the dye is weakly fluorescent in water but becomes highly fluorescent when incorporated into lipid environments, such as cell membranes . Therefore, the presence of lipids can enhance the efficacy of the dye. Furthermore, the dye is photostable, suggesting that it is resistant to degradation or loss of activity due to exposure to light .
生化学分析
Biochemical Properties
DilC12(3) (Iodide) is known to interact with the lipid bilayer of cell membranes . Once applied to cells, DilC12(3) (Iodide) diffuses laterally within the plasma membrane . This property makes it a useful tool for marking membranes and other hydrophobic structures .
Cellular Effects
In terms of cellular effects, DilC12(3) (Iodide) is primarily used as a fluorescent probe for imaging cellular plasma membranes . Its high fluorescence when incorporated into membranes allows for clear visualization of cell membranes under a fluorescence microscope .
Molecular Mechanism
The molecular mechanism of DilC12(3) (Iodide) primarily involves its incorporation into cell membranes. It is weakly fluorescent in water, but upon incorporation into lipid environments such as cell membranes, its fluorescence intensity greatly increases . This is due to its high extinction coefficient and short excited-state lifetimes in lipid environments .
Temporal Effects in Laboratory Settings
The temporal effects of DilC12(3) (Iodide) in laboratory settings primarily involve its stability and photostability. Once incorporated into membranes, DilC12(3) (Iodide) is quite photostable , making it suitable for long-term imaging studies.
Transport and Distribution
Once applied to cells, DilC12(3) (Iodide) diffuses laterally within the plasma membrane . This suggests that its distribution within cells is primarily along the cell membrane.
Subcellular Localization
The subcellular localization of DilC12(3) (Iodide) is primarily within the cell membrane . It is a lipophilic tracer that localizes to cell membranes and lipids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DilC12(3) (iodide) typically involves the reaction of 1,1’-Didodecyl-3,3,3’,3’-Tetramethylindocarbocyanine chloride with sodium iodide in an appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion to the iodide form. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of DilC12(3) (iodide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The purification steps are optimized for large-scale production, often involving automated chromatography systems and high-efficiency recrystallization techniques .
化学反応の分析
Types of Reactions: DilC12(3) (iodide) primarily undergoes substitution reactions due to the presence of the iodide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide, ethanol, or DMSO as solvents, reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of various iodide derivatives.
Oxidation Reactions: Oxidized forms of the carbocyanine dye.
Reduction Reactions: Reduced forms of the carbocyanine dye.
科学的研究の応用
DilC12(3) (iodide) is widely used in scientific research due to its fluorescent properties and ability to integrate into lipid membranes. Some of its key applications include:
Cell Membrane Labeling: Used as a lipophilic tracer to label cell membranes in fluorescence microscopy studies.
Neuronal Tracing: Employed in neuroscience research to trace neuronal projections and study neural connectivity.
Apoptosis Studies: Utilized in cell biology to study apoptosis and other cellular processes involving membrane dynamics.
Lipid Bilayer Studies: Applied in biophysical research to investigate the properties and behavior of lipid bilayers.
類似化合物との比較
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate (DilC18(3)): A longer-chain analog of DilC12(3) (iodide) with similar fluorescent properties but different membrane incorporation characteristics.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate (DilC18(3)): Another analog with similar applications but different chain lengths.
Uniqueness: DilC12(3) (iodide) is unique due to its shorter alkyl chains, which allow for easier incorporation into membranes compared to its longer-chain analogs. This property makes it particularly useful for studies involving rapid membrane dynamics and interactions .
特性
CAS番号 |
75664-01-6 |
|---|---|
分子式 |
C47H73ClN2O4 |
分子量 |
765.5 g/mol |
IUPAC名 |
(2E)-1-dodecyl-2-[(E)-3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate |
InChI |
InChI=1S/C47H73N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-29-38-48-42-34-27-25-32-40(42)46(3,4)44(48)36-31-37-45-47(5,6)41-33-26-28-35-43(41)49(45)39-30-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h25-28,31-37H,7-24,29-30,38-39H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
MPVFAUXPXHGRPQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
異性体SMILES |
CCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
同義語 |
1,1'-didodecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate carbocyanine dye DiIC12(3) DiIC(12) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)






![8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B3069630.png)



![Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-](/img/structure/B3069651.png)
